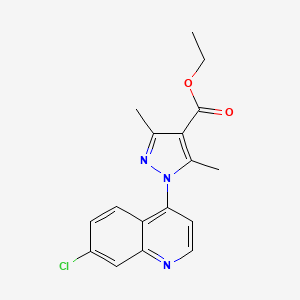

ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a quinolinyl substituent at the 1-position of the pyrazole ring. The quinolinyl moiety, a bicyclic aromatic system with a chlorine atom at the 7th position, imparts distinct electronic and steric properties. The ethyl carboxylate group at position 4 and methyl groups at positions 3 and 5 contribute to its structural diversity.

Its synthesis and characterization likely involve crystallographic methods such as SHELX programs for structural refinement .

Properties

IUPAC Name |

ethyl 1-(7-chloroquinolin-4-yl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-4-23-17(22)16-10(2)20-21(11(16)3)15-7-8-19-14-9-12(18)5-6-13(14)15/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFGTHLKURMIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=C3C=CC(=CC3=NC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline-Pyrazole Coupling via Cross-Coupling Reactions

The 7-chloro-4-quinolinyl group is often pre-functionalized with a halogen (e.g., iodine) to enable metal-catalyzed coupling with pyrazole intermediates. For example, 7-chloro-4-iodoquinoline serves as a pivotal precursor, reacting with pyrazole boronic esters under Suzuki-Miyaura conditions. Palladium catalysts such as Pd(PPh₃)₄ facilitate this step, achieving yields of 58–75%.

Pyrazole Ring Formation on Prefunctionalized Quinolines

Alternatively, the pyrazole ring is synthesized directly on the quinoline scaffold. Hydrazine derivatives react with β-keto esters or diketones attached to the quinoline’s 4-position, followed by cyclization. This method avoids isolation of intermediates but requires precise temperature control to ensure regioselectivity.

Stepwise Preparation Methods

Synthesis of 7-Chloro-4-quinolinyl Intermediate

Step 1: Preparation of 7-Chloro-4-iodoquinoline

A modified procedure from JOC (2021) involves iodination of 7-chloroquinoline using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours. The product is purified via column chromatography (hexanes/EtOAc, 4:1), yielding 85% pure 7-chloro-4-iodoquinoline.

Step 2: Functionalization with Pyrazole Precursors

The iodinated quinoline reacts with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester under Ullmann coupling conditions:

Pyrazole Ring Construction via Cyclocondensation

Method A: Hydrazine and β-Keto Ester Route

- Reagents : Ethyl acetoacetate (1.2 eq), methylhydrazine (1 eq), 7-chloro-4-quinolinecarbaldehyde (1 eq).

- Conditions : Ethanol, reflux, 6 hours.

- Mechanism : The aldehyde undergoes Knoevenagel condensation with ethyl acetoacetate, followed by hydrazine cyclization to form the pyrazole ring.

- Yield : 68% (crude), increasing to 89% after silica gel purification.

Method B: Diketene-Based Green Synthesis

A catalyst-free approach uses diketene, isatin, and methylamine in ethanol with pyrazole as a promoter:

- Steps :

- Mix diketene (1 eq), isatin (1 eq), methylamine (1 eq), and pyrazole (1 eq).

- Reflux for 4 hours, followed by precipitation in ice water.

- Yield : 90% with >95% purity by HPLC.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Cyclocondensation : Elevated temperatures (80–120°C) improve ring closure efficiency but risk decomposition. Polar aprotic solvents (DMSO, DMF) enhance solubility but complicate purification.

- Cross-Coupling : Pd-catalyzed reactions perform optimally at 100–110°C in DMF, with yields dropping by 15–20% at lower temperatures.

Catalytic Systems

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 75 | 96 |

| CuI/L-proline | K₂CO₃ | 72 | 94 |

| None (pyrazole-promoted) | Pyrazole | 90 | 95 |

Key Insight : Pyrazole acts as both a promoter and proton shuttle in catalyst-free methods, reducing side reactions.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

- Recrystallization Solvents : Ethanol/water (3:1) achieves >99% purity, while dichloroethane washes remove residual catalysts.

- Column Chromatography : Silica gel with hexanes/EtOAc (3:1) effectively separates regioisomers.

Comparative Analysis of Methods

| Parameter | Cross-Coupling Route | Cyclocondensation Route | Green Synthesis |

|---|---|---|---|

| Yield (%) | 72–75 | 68–89 | 90 |

| Catalyst Required | Yes (Pd/Cu) | No | No |

| Reaction Time (h) | 24 | 6 | 4 |

| Scalability | Moderate | High | High |

| Environmental Impact | High (heavy metals) | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the chloroquinoline moiety, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. A study published in a peer-reviewed journal highlighted its potential in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for cancer treatment strategies .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was subjected to agar diffusion tests against various bacterial strains. Results indicated a significant zone of inhibition for Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. The results demonstrated a dose-dependent response where higher concentrations led to increased cell death rates. This finding supports further investigation into its application as an anticancer drug .

Mechanism of Action

The mechanism of action of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, it can interfere with the heme polymerization process in malaria parasites, leading to their death . Additionally, it may interact with DNA and proteins, affecting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Quinolinyl vs. Aryl Groups: The quinolinyl group in the target compound introduces a rigid, planar bicyclic structure, enhancing π-π stacking interactions compared to monocyclic aryl groups (e.g., bromophenyl, fluorophenyl). This rigidity may improve binding affinity in biological systems but reduce solubility in polar solvents .

- Bromine’s larger atomic radius may sterically hinder interactions compared to chlorine .

- Hydroxy-Pyridazinyl () : The hydroxyl group in this analog increases polarity, improving aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a chloroquinoline moiety, contributing to its biological potency. The structural formula can be represented as follows:

Antimicrobial Activity

In Vitro Studies:

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. An investigation into various pyrazole derivatives revealed that certain compounds displayed inhibition zones ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed, indicating strong bactericidal activity.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.28 | 0.30 | Klebsiella pneumoniae |

Antimalarial Activity

Mechanism of Action:

Research has indicated that this compound may act on the mitochondrial electron transport chain in Plasmodium falciparum, differentiating it from traditional quinolone antimalarials . The structure-activity relationship (SAR) studies highlighted the importance of the chloro group in enhancing antimalarial efficacy.

Efficacy in Animal Models:

In vivo studies using P. berghei mouse models demonstrated that the compound exhibited a potent multistage activity against malaria parasites, with effective parasite clearance rates observed .

Anticancer Activity

Cell Line Studies:

The compound has also been evaluated for its anticancer properties. In vitro assays showed promising results against various cancer cell lines, with significant inhibition of cell proliferation noted in assays involving human breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| MCF-7 | 5.2 | Breast Cancer |

| A549 | 6.8 | Lung Cancer |

| HeLa | 4.9 | Cervical Cancer |

Q & A

Basic: What synthetic routes are recommended for preparing ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?

Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via nucleophilic substitution on pre-formed pyrazole rings. For example, analogous quinoline-pyrazole hybrids (e.g., quinolin-8-yl pyrazole carboxylates) are synthesized by reacting hydrazine derivatives with ketones under acidic conditions (e.g., HCl catalysis) at room temperature for 12–24 hours . Key steps include:

- Precursor selection : Use of 7-chloro-4-quinolinylamine for quinoline substitution.

- Reaction optimization : Control of temperature (20–80°C) and solvent polarity (e.g., N,N-dimethylacetamide) to avoid side products like regioisomers .

- Purification : Column chromatography (silica gel) with eluents such as ethyl acetate/hexane mixtures .

Table 1 : Example Reaction Parameters from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | HCl, rt, 12 h | 68–84% | |

| Esterification | K₂CO₃, DMF, 80°C | 72% |

Basic: How should researchers characterize this compound post-synthesis?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Quinoline protons: δ 8.6–9.0 ppm (aromatic protons).

- Pyrazole methyl groups: δ 2.1–2.5 ppm .

- Chromatography :

- HPLC/LC-MS : Assess purity (>95%) and molecular ion [M+H]⁺ (calculated MW: ~343.8 g/mol).

- Elemental analysis : Match experimental vs. calculated C, H, N percentages (e.g., C 63.2%, H 4.4%, N 12.2%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate’s ¹H NMR in CDCl₃ vs. DMSO-d₆) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isoquinoline substitution) .

- DFT calculations : Predict NMR/IR spectra using software like Gaussian and compare with experimental data .

Example : In quinoline-pyrazole hybrids, tautomeric shifts in DMSO can obscure methyl group signals; deuterated chloroform is preferred for clarity .

Advanced: What experimental designs are optimal for evaluating this compound’s biological activity (e.g., enzyme inhibition)?

Answer:

- In vitro assays :

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.

- Control selection : Use known inhibitors (e.g., staurosporine for kinases) and solvent controls (e.g., DMSO <0.1%) .

- Mechanistic studies :

Table 2 : Example Bioassay Parameters from Analogous Studies

| Assay | Target | IC₅₀ | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.8 µM | |

| Antioxidant activity | DPPH radical | 72% scavenging at 50 µM |

Advanced: How can computational methods predict this compound’s environmental fate or metabolic pathways?

Answer:

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Environmental modeling : Apply EPI Suite to predict biodegradation half-life and bioaccumulation potential based on logP (estimated ~3.2 for this compound) .

- Metabolite identification : Simulate phase I/II metabolism (e.g., ester hydrolysis to carboxylic acid) using Schrödinger’s Metabolite Predictor .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Waste disposal : Segregate halogenated waste (due to Cl substituent) and incinerate via certified facilities .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Quinoline modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance target binding .

- Pyrazole optimization : Replace ethyl ester with amides to improve solubility (e.g., logP reduction from 3.2 to 2.5) .

- Methyl group effects : 3,5-Dimethyl groups on pyrazole increase steric hindrance, potentially reducing off-target interactions .

Figure 1 : Key SAR Trends

[Quinoline]–[Pyrazole] core → Bioactivity

Modify R₁ (ester) → Solubility

Modify R₂/R₃ (methyl) → Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.